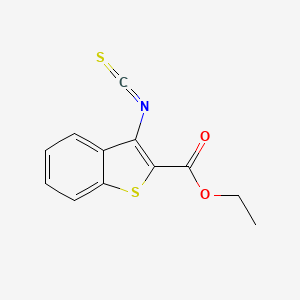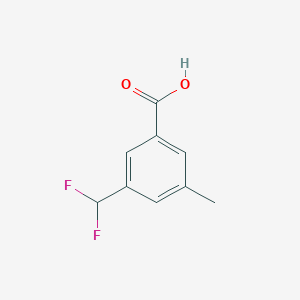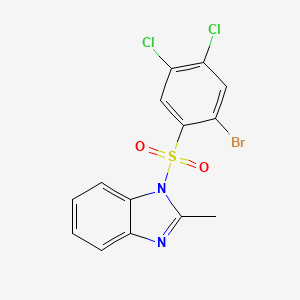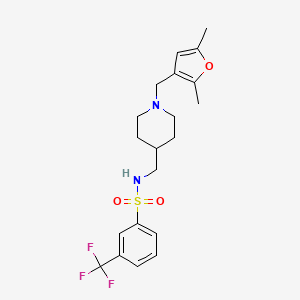![molecular formula C16H11N5O4S2 B3006773 2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 899946-05-5](/img/no-structure.png)
2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C16H11N5O4S2 and its molecular weight is 401.42. The purity is usually 95%.
BenchChem offers high-quality 2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazolo[4,5-b]pyridin-2(3H)-one derivatives, which are structurally similar to the compound , have shown promising results in anticancer activity. They were obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids . These compounds exhibited moderate inhibitory activity against tested cell lines .
Cytotoxicity Effects
Certain thiazolo[4,5-b]pyridin-2(3H)-one derivatives have demonstrated cytotoxicity effects on HepG2 and Balb/c 3T3 cells . This suggests that the compound could potentially be used in research related to cell toxicity and apoptosis.
PI3K Inhibition
Thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes this compound potentially useful in the study of these processes.
Antioxidant Activity
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant activity . This suggests potential applications in the study of oxidative stress-related diseases and the development of antioxidant therapies.
Antimicrobial and Antifungal Activities
Thiazolo[4,5-b]pyridines have shown antimicrobial and antifungal properties . This indicates potential use in the development of new antimicrobial and antifungal agents.
Herbicidal Properties
Thiazolo[4,5-b]pyridines have also been reported to possess herbicidal properties . This suggests potential applications in agricultural research and the development of new herbicides.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .
Pharmacokinetics
Its inhibitory activity on pi3kβ was approximately 10-fold reduced .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of certain functional groups at specific positions of the phenyl ring can enhance the compound’s activity . Additionally, the compound’s synthesis involves reactions that are sensitive to conditions such as temperature and the presence of certain reagents
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide' involves the reaction of a thiazolo[5,4-b]pyridine derivative with a tetrahydropyrimidine-5-sulfonamide derivative, followed by oxidation and sulfonation reactions.", "Starting Materials": [ "3-amino-2-(2-pyridyl)thiazolo[5,4-b]pyridine", "1,2,3,4-tetrahydro-5-sulfamoyl-2,4-dioxopyrimidine", "Oxidizing agent (e.g. hydrogen peroxide)", "Sulfonating agent (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: React 3-amino-2-(2-pyridyl)thiazolo[5,4-b]pyridine with 1,2,3,4-tetrahydro-5-sulfamoyl-2,4-dioxopyrimidine in the presence of a suitable solvent and a base (e.g. triethylamine) to form the desired compound.", "Step 2: Oxidize the compound obtained in step 1 using an oxidizing agent (e.g. hydrogen peroxide) to form the corresponding sulfone derivative.", "Step 3: Sulfonate the sulfone derivative obtained in step 2 using a sulfonating agent (e.g. sulfuric acid) to form the final product." ] } | |
Número CAS |
899946-05-5 |
Fórmula molecular |
C16H11N5O4S2 |
Peso molecular |
401.42 |
Nombre IUPAC |
2,4-dioxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C16H11N5O4S2/c22-13-12(8-18-16(23)20-13)27(24,25)21-10-4-1-3-9(7-10)14-19-11-5-2-6-17-15(11)26-14/h1-8,21H,(H2,18,20,22,23) |
Clave InChI |
DPPMYWONTKUJQZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C3=NC4=C(S3)N=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B3006690.png)


![(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3006693.png)

![2-[(6-chloropyridazin-3-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B3006695.png)

![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole](/img/structure/B3006700.png)


![2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid](/img/structure/B3006708.png)


![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B3006713.png)